2-(Benzyloxy)-1-bromo-4-fluorobenzene
Overview
Description
2-(Benzyloxy)-1-bromo-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-4-fluorobenzene can be achieved through several methods. One common approach involves the bromination of 2-(Benzyloxy)-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-(Benzyloxy)-4-fluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium salts of the nucleophile in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 2-(Benzyloxy)-1-amino-4-fluorobenzene.
Oxidation: 2-(Benzyloxy)-4-fluorobenzoic acid.
Reduction: 2-(Benzyloxy)-4-fluorobenzene.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-4-fluorobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functional materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-4-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of the benzyloxy and fluorine groups can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-chloro-4-fluorobenzene
- 2-(Benzyloxy)-1-iodo-4-fluorobenzene
- 2-(Benzyloxy)-1-bromo-4-chlorobenzene
Uniqueness
2-(Benzyloxy)-1-bromo-4-fluorobenzene is unique due to the combination of the benzyloxy, bromine, and fluorine substituents on the benzene ring. This specific arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVBPRJVAJMBHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598220 | |
Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202857-88-3 | |
Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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